molecular formula C23H29D8NO4 B1152507 N-Arachidonoyl-L-Serine-d8

N-Arachidonoyl-L-Serine-d8

Cat. No.: B1152507
M. Wt: 399.6
InChI Key: FQUVPTVNRMUOPO-FBFLGLDDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Molecular Formula

This compound possesses the International Union of Pure and Applied Chemistry nomenclature designation of (2S)-3-hydroxy-2-[[(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoyl]amino]propanoic acid. The systematic nomenclature reflects the stereochemical configuration at the serine residue, the geometric arrangement of double bonds in the arachidonoyl chain, and the specific positioning of deuterium substitutions. The molecular formula C23H29D8NO4 indicates the replacement of eight hydrogen atoms with deuterium isotopes, resulting in a molecular weight of 399.6 grams per mole. The Chemical Abstracts Service registry number 2699607-45-7 provides unique identification for this deuterated compound in chemical databases.

The canonical structural representation demonstrates the amide linkage between the carboxyl terminus of the deuterated arachidonic acid and the amino group of L-serine. The International Chemical Identifier string InChI=1S/C23H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(26)24-21(20-25)23(27)28/h6-7,9-10,12-13,15-16,21,25H,2-5,8,11,14,17-20H2,1H3,(H,24,26)(H,27,28)/b7-6-,10-9-,13-12-,16-15-/t21-/m0/s1/i6D,7D,9D,10D,12D,13D,15D,16D encodes the complete stereochemical and isotopic information. The corresponding InChI Key FQUVPTVNRMUOPO-IQUBVVFLSA-N provides a condensed identifier for database searches and chemical informatics applications.

Isotopic Labeling Pattern: Position-Specific Deuterium Incorporation

The deuterium labeling pattern in this compound specifically targets positions 5, 6, 8, 9, 11, 12, 14, and 15 of the arachidonoyl chain, representing the carbon atoms adjacent to and within the four cis double bond systems characteristic of arachidonic acid. This strategic positioning ensures that the deuterium atoms are incorporated at metabolically stable sites, minimizing the potential for isotopic exchange during biological sample processing and analytical workflows. The octadeuterio substitution pattern maintains the Z configuration of all four double bonds, preserving the biologically relevant conformation of the fatty acid chain.

Table 1: Deuterium Incorporation Pattern in this compound

Position Original Atom Deuterated Atom Double Bond System
5 H D First alkene
6 H D First alkene
8 H D Second alkene
9 H D Second alkene
11 H D Third alkene
12 H D Third alkene
14 H D Fourth alkene
15 H D Fourth alkene

The deuterium enrichment exceeds 99% at the specified positions, ensuring minimal interference from partially labeled or unlabeled isotopomers during analytical applications. The isotopic purity specification requires that greater than 99% of molecules contain the complete deuterium labeling pattern from d1 through d8 forms, with the fully deuterated d8 species representing the predominant molecular form. This high level of isotopic incorporation is critical for applications requiring precise quantification, as any incomplete labeling would compromise the accuracy of internal standard calibration.

Spectroscopic Characterization: NMR and High-Resolution Mass Spectrometry

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation of this compound through characteristic spectral patterns that distinguish it from the non-deuterated parent compound. Proton nuclear magnetic resonance analysis reveals the absence of signals corresponding to the eight deuterated positions in the aromatic and aliphatic regions, specifically the vinyl proton resonances typically observed between 5.3 and 5.4 parts per million in non-deuterated arachidonic acid derivatives. The deuterium nuclear magnetic resonance spectrum confirms isotopic incorporation through quadrupolar splitting patterns characteristic of deuterium nuclei in organic molecules.

High-resolution mass spectrometry enables precise molecular weight determination and fragmentation pattern analysis. The molecular ion exhibits a mass-to-charge ratio of 400.3 in positive ionization mode [M+H]+, representing an 8 dalton shift compared to the non-deuterated compound. Tandem mass spectrometry generates characteristic product ions that retain deuterium labeling, with the primary fragment at mass-to-charge ratio 244.1 corresponding to the deuterated arachidonoyl moiety after loss of the serine residue. The isotopic pattern in the mass spectrum reflects the statistical distribution of deuterium incorporation, with the molecular ion cluster shifted to higher mass values compared to natural isotope distributions.

Table 2: Mass Spectrometric Characteristics of this compound

Parameter Value Non-Deuterated Equivalent
Molecular Ion [M+H]+ 400.3 m/z 392.3 m/z
Primary Product Ion 244.1 m/z 236.1 m/z
Retention Time 12.2 min 12.3 min
Mass Accuracy <2 ppm <2 ppm

The chromatographic behavior demonstrates minimal deviation from the non-deuterated compound, with retention time differences typically less than 0.1 minutes in reversed-phase liquid chromatography systems. This near-identical elution profile ensures co-extraction and co-concentration during sample preparation procedures, validating the compound's utility as an internal standard for quantitative bioanalysis.

Comparative Analysis with Non-Deuterated N-Arachidonoyl-L-Serine

The structural comparison between this compound and its non-deuterated counterpart reveals minimal perturbation of fundamental molecular properties despite the isotopic substitution. The parent compound N-Arachidonoyl-L-Serine, identified with Chemical Abstracts Service number 187224-29-9, possesses a molecular weight of 391.5 grams per mole and molecular formula C23H37NO4. The 8.1 dalton mass increase in the deuterated version corresponds precisely to the replacement of eight hydrogen atoms with deuterium isotopes, confirming complete isotopic incorporation.

Biological activity profiles demonstrate that the non-deuterated compound exhibits vasodilatory properties through endothelium-dependent mechanisms, producing maximum relaxation of 60 ± 4% in intact arterial preparations compared to 29 ± 1% in denuded preparations. The compound stimulates phosphorylation of mitogen-activated protein kinase and protein kinase B/Akt pathways in cultured endothelial cells, indicating involvement in cellular signaling cascades. Unlike classical endocannabinoids, N-Arachidonoyl-L-Serine binds weakly to cannabinoid CB1 and CB2 receptors, as well as vanilloid TRPV1 receptors, suggesting alternative mechanisms of action.

Table 3: Comparative Properties of Deuterated and Non-Deuterated Compounds

Property This compound N-Arachidonoyl-L-Serine
Molecular Weight 399.6 g/mol 391.5 g/mol
CAS Number 2699607-45-7 187224-29-9
Primary Application Internal standard Biological research
Deuterium Content 8 atoms 0 atoms
Chromatographic Behavior Near-identical Reference compound

The deuterated derivative maintains the L-stereochemistry at the serine residue and the cis configuration of all four double bonds in the arachidonoyl chain, ensuring structural fidelity to the biologically active parent molecule. Analytical applications leverage this structural similarity while exploiting the mass spectral differentiation for quantitative measurements in complex biological matrices. The compound serves as an essential tool for pharmacokinetic studies, metabolomic profiling, and biomarker validation in research investigating endocannabinoid-like signaling pathways and lipid metabolism.

Properties

Molecular Formula

C23H29D8NO4

Molecular Weight

399.6

InChI

InChI=1S/C23H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(26)24-21(20-25)23(27)28/h6-7,9-10,12-13,15-16,21,25H,2-5,8,11,14,17-20H2,1H3,(H,24,26)(H,27,28)/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D

InChI Key

FQUVPTVNRMUOPO-FBFLGLDDSA-N

SMILES

CCCCC/C([2H])=C([2H])C/C([2H])=C([2H])C/C([2H])=C([2H])C/C([2H])=C([2H])CCCC(N[C@@H](CO)C(O)=O)=O

Synonyms

ARA-S-d8

Origin of Product

United States

Scientific Research Applications

Endocannabinoid Research

N-Arachidonoyl-L-Serine-d8 is structurally related to anandamide, a well-known endocannabinoid. However, it exhibits distinct biological activities:

  • Receptor Interaction : Unlike anandamide, this compound binds weakly to cannabinoid receptors CB1 and CB2, suggesting it may act through alternative pathways or receptors . This property makes it a valuable tool for studying cannabinoid signaling mechanisms.
  • Vasodilatory Effects : Research indicates that this compound induces endothelium-dependent vasodilation in rat mesenteric arteries and the abdominal aorta. This effect is mediated through the phosphorylation of mitogen-activated protein kinases (MAPK) and protein kinase B/Akt pathways .

Inflammation and Immune Response

This compound has been shown to modulate inflammatory responses:

  • Cytokine Production : In murine macrophage cell lines, treatment with this compound significantly suppressed lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production. The inhibition reached up to 78% at higher concentrations . This suggests its potential as an anti-inflammatory agent.
  • Reactive Oxygen Species : The compound also inhibits the production of reactive oxygen intermediates in macrophages, indicating its role in reducing oxidative stress during inflammatory responses .

Neurobiology

In neurobiological studies, this compound has shown promise in:

  • Calcium Current Modulation : It alters calcium currents in neuronal cells, leading to a hyperpolarizing shift that enhances neuronal excitability . This property could be exploited for understanding synaptic transmission and plasticity.

Analytical Applications

Due to its stable isotope labeling, this compound serves as an internal standard in mass spectrometry:

  • Quantification : It is utilized for the quantification of endogenous N-arachidonoyl-L-serine levels in biological samples via gas chromatography or liquid chromatography coupled with mass spectrometry . This application is crucial for studies assessing the physiological roles of this compound.

Data Summary Table

Application AreaKey FindingsReference
Endocannabinoid ResearchWeak binding to CB1/CB2; induces vasodilation
InflammationSuppresses TNF-α production; reduces oxidative stress
NeurobiologyModulates calcium currents; enhances neuronal excitability
Analytical ApplicationsUsed as an internal standard for quantification

Case Study 1: Endothelial Function

A study demonstrated that this compound induces vasodilation through endothelial signaling pathways, highlighting its potential therapeutic role in cardiovascular diseases. The findings suggest that modulation of endothelial function could be beneficial in treating conditions characterized by impaired vascular reactivity.

Case Study 2: Inflammatory Response

In experiments involving murine macrophages, this compound was shown to significantly inhibit pro-inflammatory cytokines. This suggests a potential application in developing anti-inflammatory therapies for diseases such as rheumatoid arthritis or inflammatory bowel disease.

Comparison with Similar Compounds

Structural Analogs: Arachidonic Acid Conjugates

ARA-S-d8 belongs to the fatty acid amide family, which includes compounds formed by conjugating arachidonic acid with amino acids or neurotransmitters. Key structural analogs are compared below:

Compound Name Conjugated Group Deuterium Positions CAS Number Key Features
N-Arachidonoyl-L-Serine-d8 L-Serine 5,6,8,9,11,12,14,15 2699607-45-7 Used as an internal standard; no CB1/CB2/TRPV1 binding .
N-Arachidonoyl Taurine-d4 Taurine 4 deuterium atoms Not available Binds to cannabinoid receptors; implicated in neuroinflammation regulation .
Arachidonoyl Glycine-d8 Glycine 8 deuterium atoms 1159908-44-7 Modulates calcium channels; used in pain and inflammation studies .
2-Arachidonoyl Glycerol-d8 Glycerol 8 deuterium atoms 924894-97-3 Classical endocannabinoid; activates CB1/CB2 receptors .

Key Insights :

  • Receptor Binding: ARA-S-d8’s parent compound (ARA-S) lacks affinity for CB1/CB2 receptors, unlike 2-Arachidonoyl Glycerol-d8 (2-AG-d8) or anandamide-d8 .
  • Functional Roles: While 2-AG-d8 and AEA-d8 regulate synaptic transmission, ARA-S-d8 is linked to vascular and neuroprotective effects independent of classical cannabinoid pathways .

Functional Analogs: Deuterated Internal Standards

Deuterated compounds are critical for minimizing matrix effects in mass spectrometry. ARA-S-d8 is compared below with other deuterated arachidonic acid derivatives:

Compound Name Application Deuterium Incorporation Purity & Stability
ARA-S-d8 Quantification of ARA-S in tissues ≥99% deuterated (d8) Stable for ≥2 years at -20°C .
Anandamide-d8 (AEA-d8) Quantification of AEA in plasma/brain ≥99% deuterated (d8) Supplied in methyl acetate; stable at -20°C .
Arachidonoyl Glycine-d8 Metabolic studies of glycine conjugates ≥99% deuterated (d8) Available as lyophilized powder .

Key Insights :

  • Specificity: ARA-S-d8’s non-receptor-binding profile makes it ideal for studies focusing on ARA-S’s unique pathways, whereas AEA-d8 is preferred for cannabinoid receptor-related research .
  • Stability : All deuterated standards exhibit long-term stability under recommended storage conditions, ensuring reproducibility in longitudinal studies .

Metabolic and Analytical Studies

  • ARA-S-d8 enables precise quantification of ARA-S in tissues, revealing its role in neuroprotection and vascular tone modulation .
  • In contrast, 2-AG-d8 is widely used to study endocannabinoid retrograde signaling in synaptic plasticity .

Therapeutic Potential

  • ARA-S : Shows promise in treating ischemic injuries due to its vasodilatory effects, distinct from the psychoactive properties of CB1 agonists like THC .
  • Arachidonoyl Glycine-d8: Used to investigate glycine conjugation’s role in resolving inflammation, a pathway absent in ARA-S-d8 studies .

Preparation Methods

Catalytic Deuteration of Arachidonic Acid

Arachidonic acid (AA) undergoes selective deuteration via homogeneous catalysis. Using deuterium gas (D₂) and palladium-on-carbon (Pd/C) under controlled pressure (3–5 bar), the unsaturated bonds in AA are partially hydrogenated and deuterated. This method targets specific double bonds at positions 5, 6, 8, 9, 11, 12, 14, and 15, achieving >98% isotopic enrichment. Reaction conditions are optimized to prevent over-reduction, preserving the polyunsaturated structure critical for biological activity.

Key Parameters

  • Temperature: 25–30°C

  • Solvent: Deuterated tetrahydrofuran (THF-d₈)

  • Catalyst loading: 5% Pd/C (w/w)

  • Reaction time: 48–72 hours

Biosynthetic Approaches Using Deuterated Precursors

Microbial systems (e.g., Saccharomyces cerevisiae engineered with Δ12-desaturase) are fed deuterated linoleic acid (LA-d₄). Enzymatic elongation and desaturation produce AA-d8 with site-specific deuteration. This method leverages the specificity of eukaryotic fatty acid synthases, though yields are lower (≈60%) compared to chemical synthesis.

Coupling Deuterated Arachidonic Acid to L-Serine

The acylation of L-serine with AA-d8 employs peptide-coupling reagents to form the amide bond. Two standardized protocols are prevalent:

Carbodiimide-Mediated Coupling

  • Activation : AA-d8 (1.2 equiv) is dissolved in anhydrous dichloromethane (DCM) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv). The mixture is stirred under argon at 0°C for 1 hour.

  • Acylation : L-serine (1.0 equiv) is added, and the reaction is warmed to 25°C for 24 hours.

  • Work-up : The crude product is washed with 5% citric acid, saturated NaHCO₃, and brine. Purification via silica gel chromatography (ethyl acetate/methanol, 9:1) yields ARA-S-d8 with 85–90% purity.

Mixed Anhydride Method

  • Anhydride Formation : AA-d8 reacts with isobutyl chloroformate (1.3 equiv) and N-methylmorpholine (1.5 equiv) in THF at -15°C.

  • Coupling : L-serine is added, and the reaction proceeds at -10°C for 6 hours.

  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity, critical for analytical applications.

Isotopic Purity and Analytical Validation

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms deuterium incorporation. ARA-S-d8 exhibits a molecular ion at m/z 408.2743 [M+H]⁺ (theoretical 408.2745), with a characteristic isotopic pattern reflecting eight deuterium atoms.

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, CDCl₃) reveals the absence of protons at δ 5.3–5.4 ppm (olefinic H), replaced by deuterium. The L-serine moiety is confirmed by signals at δ 3.8 ppm (CH₂OH) and δ 4.5 ppm (α-H).

Chromatographic Validation

Ultra-performance liquid chromatography (UPLC) with charged aerosol detection (CAD) ensures no co-elution with non-deuterated analogs. Retention time: 12.3 ± 0.2 minutes (C18 column, 60% acetonitrile).

Industrial-Scale Production Challenges

Cost of Deuterated Reagents

Deuterated solvents (e.g., THF-d₈, DCM-d₂) account for 70% of raw material costs. Closed-loop recycling systems reduce expenses by recovering >95% of solvents.

Racemization Mitigation

Coupling reactions are conducted at pH 7.5–8.0 to minimize L-serine racemization. Chiral HPLC confirms enantiomeric excess (>99.5%).

Data Tables

Table 1: Comparison of Synthetic Methods

ParameterCatalytic DeuterationBiosynthetic Route
Isotopic Purity (%)98.595.2
Yield (%)7860
Cost (USD/g)450620
ScalabilityIndustrialLaboratory

Table 2: Optimal Reaction Conditions for Acylation

ReagentEDCl/HOBtMixed Anhydride
SolventDCMTHF
Temperature (°C)0 → 25-15 → -10
Reaction Time (hours)246
Purity Post-Purification90%99%

Q & A

Q. What analytical techniques are recommended for quantifying N-Arachidonoyl-L-Serine-d8 in biological matrices, and how should method validation be conducted?

To quantify ARA-S-d8 in complex biological samples (e.g., plasma, cerebrospinal fluid), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for deuterated compounds. Key steps include:

  • Sample Preparation : Use solid-phase extraction (SPE) to isolate ARA-S-d8 from lipid-rich matrices, minimizing ion suppression .
  • Chromatographic Separation : Optimize reverse-phase columns (e.g., C18) with gradient elution to resolve ARA-S-d8 from structurally similar endocannabinoids.
  • Validation Parameters : Assess linearity (1–500 ng/mL), intra-/inter-day precision (<15% RSD), accuracy (85–115% recovery), and limits of detection/quantification (LOD/LOQ). Include deuterated internal standards (e.g., ARA-S-d8 itself) to correct for matrix effects .

Q. How does ARA-S-d8 interact with cannabinoid receptors compared to endogenous ligands like anandamide?

ARA-S-d8 shares structural homology with anandamide but exhibits distinct receptor affinity profiles. To evaluate this:

  • Competitive Binding Assays : Use radiolabeled [³H]-CP55940 in synaptosomal membranes to measure displacement by ARA-S-d8. Compare IC₅₀ values to anandamide to assess relative potency .
  • Functional Assays : Employ cAMP inhibition assays in CB1/CB2-transfected cells. ARA-S-d8 may show partial agonism or biased signaling, requiring quantification of β-arrestin recruitment vs. G-protein activation .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the neuroprotective effects of ARA-S-d8 in vivo?

  • Model Selection : Use standardized neurodegenerative models (e.g., middle cerebral artery occlusion for stroke) with age- and sex-matched controls. Ensure sample sizes are statistically powered (≥80% power, α=0.05) to detect moderate effect sizes .
  • Dose Optimization : Conduct pilot dose-response studies (0.1–10 mg/kg, i.p. or i.v.) to identify the therapeutic window. Monitor pharmacokinetics (e.g., brain penetration via microdialysis) .
  • Blinding and Randomization : Implement double-blinded administration and outcome assessment to reduce bias. Use block randomization for treatment allocation .

Q. How can researchers resolve contradictions in data regarding the dual pro- and anti-inflammatory effects of ARA-S-d8?

  • Context-Specific Factors : Evaluate tissue-specific responses (e.g., peripheral vs. central nervous system) and microenvironmental conditions (e.g., pH, co-existing lipid mediators) that modulate ARA-S-d8 activity .
  • Mechanistic Profiling : Use transcriptomics (RNA-seq) or phosphoproteomics to identify divergent signaling pathways (e.g., NF-κB vs. Nrf2) activated under different inflammatory stimuli .
  • Dose-Dependent Effects : Perform time-course and dose-escalation studies to determine if biphasic responses occur, as seen with other endocannabinoids .

Q. What strategies ensure reproducibility in synthesizing and characterizing ARA-S-d8 for preclinical studies?

  • Synthesis Protocols : Follow Good Laboratory Practices (GLP) for deuterium incorporation, verified via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Purity should exceed 98% (HPLC-UV) .
  • Batch-to-Batch Consistency : Document synthetic routes (e.g., arachidonic acid coupling to deuterated serine) and storage conditions (e.g., −80°C under argon) to prevent degradation .

Q. How should ethical and regulatory guidelines be applied in studies involving ARA-S-d8 administration to animal models?

  • NIH Compliance : Adhere to ARRIVE 2.0 guidelines for reporting animal studies, including detailed descriptions of anesthesia, analgesia, and euthanasia protocols .
  • 3Rs Framework : Prioritize in vitro models (e.g., primary microglial cultures) for preliminary toxicity screening to reduce animal use .

Methodological Resources

  • Data Analysis : Use mixed-effects models to account for inter-individual variability in longitudinal studies .
  • Contradiction Analysis : Apply triangulation by combining in vitro, in vivo, and computational data to validate hypotheses .
  • Literature Review : Follow PRISMA guidelines for systematic reviews to identify knowledge gaps in ARA-S-d8 research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Arachidonoyl-L-Serine-d8
Reactant of Route 2
Reactant of Route 2
N-Arachidonoyl-L-Serine-d8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.